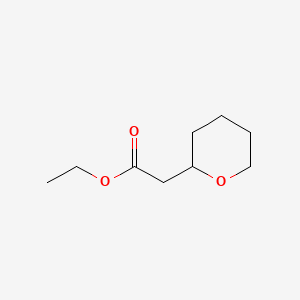

Ethyl 2-(2H-pyran-2-yl)acetate

Descripción general

Descripción

Ethyl 2-(2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H12O3 It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(2H-pyran-2-yl)acetate can be synthesized through several methods. . This method is favored due to its efficiency and the stability of the resulting product. Another method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is typically achieved through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2H-pyran-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Common Synthesis Reaction:

Pharmaceutical Industry

Ethyl 2-(2H-pyran-2-yl)acetate serves as a building block in drug synthesis due to its structural properties. Its unique combination of ether and ester functionalities allows for the development of complex molecules used in medicinal chemistry.

Case Study : In a study published in Journal of Organic Chemistry, researchers utilized this compound as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to undergo selective reactions made it a valuable component in the synthesis pathway.

Agricultural Applications

This compound has been investigated for its potential use as a pesticide or herbicide . Its structural features may contribute to biological activity against pests, making it a candidate for developing environmentally friendly agricultural chemicals.

Data Table: Potential Agricultural Applications

| Application Type | Description |

|---|---|

| Pesticide | Investigated for efficacy against common agricultural pests. |

| Herbicide | Potential use in controlling weed growth without harming crops. |

Organic Synthesis

In organic chemistry, this compound is used as a protecting group for alcohols during multi-step syntheses. The tetrahydro-2H-pyran moiety can be selectively removed under mild acidic conditions, allowing for the regeneration of the alcohol functional group when needed.

Example Reaction :

Mecanismo De Acción

The mechanism by which ethyl 2-(2H-pyran-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, leading to various physiological effects .

Comparación Con Compuestos Similares

Ethyl 2-(2H-pyran-2-yl)acetate can be compared with other pyran derivatives, such as:

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but differs in the position of the oxygen atom within the pyran ring.

2H-chromenes: These compounds are more stable due to the fusion of the pyran ring with an aromatic ring.

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and other applications.

Propiedades

Número CAS |

38786-78-6 |

|---|---|

Fórmula molecular |

C9H16O3 |

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

ethyl 2-(oxan-2-yl)acetate |

InChI |

InChI=1S/C9H16O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h8H,2-7H2,1H3 |

Clave InChI |

ODBPUDIQDAAIJC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1CCCCO1 |

SMILES canónico |

CCOC(=O)CC1CCCCO1 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.